Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
CAS No.: 908852-19-7
Cat. No.: VC3852131
Molecular Formula: C34H40FN3O5
Molecular Weight: 589.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 908852-19-7 |
---|---|
Molecular Formula | C34H40FN3O5 |
Molecular Weight | 589.7 g/mol |
IUPAC Name | (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid;methanamine |
Standard InChI | InChI=1S/C33H35FN2O5.CH5N/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;1-2/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);2H2,1H3/t26-,27-;/m1./s1 |
Standard InChI Key | RZTYUCZNJVCINM-CNZCJKERSA-N |
Isomeric SMILES | CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN |
SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN |
Canonical SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrole core substituted with fluorophenyl, isopropyl, phenylcarbamoyl, and phenyl groups, coupled with a heptanoic acid side chain. The (3R,5R) configuration of the dihydroxyheptanoate moiety is critical for its biological activity, mirroring the stereochemical requirements of atorvastatin . The methanamine counterion forms a salt via protonation of the carboxylic acid group, stabilizing the molecule in solid-state formulations.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 589.7 g/mol |
CAS Registry Number | 908852-19-7 |
IUPAC Name | (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine |
SMILES Notation | CC(C)C1=C(C(=C(N1CCC@HO)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN |
The fluorine atom at the 4-position of the phenyl ring enhances metabolic stability, while the isopropyl group contributes to hydrophobic interactions in biological targets .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this methanamine salt likely follows modifications of atorvastatin’s established routes, which involve:
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Pyrrole Core Formation: Cyclocondensation of diketones with amines to construct the substituted pyrrole ring .
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Side Chain Elaboration: Stereoselective hydroxylation and chain extension to introduce the dihydroxyheptanoate moiety.
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Salt Formation: Reaction of atorvastatin free acid with methanamine in a polar solvent to yield the crystalline salt .
Table 2: Industrial Suppliers and Specifications
Supplier | Assay | Appearance | Packaging |
---|---|---|---|
Dayang Chem (Hangzhou) Co., Ltd. | ≥98% | Off-white crystalline powder | 1–25 kg drums |
Orchid Chemical Supplies Ltd. | 99% | White crystalline powder | 25–200 kg drums |
Wuhan Circle Star Chem-medical Tech | 99% | White powder | Customized |
Suppliers emphasize storage in cool, dry conditions to prevent hydrolysis of the ester and carbamoyl groups .
Pharmacological Profile and Applications
Mechanism of Action
As a statin derivative, the compound inhibits , the rate-limiting enzyme in cholesterol biosynthesis. The (3R,5R) configuration ensures optimal binding to the enzyme’s active site, reducing hepatic LDL production and upregulating LDL receptor expression .
Comparative Efficacy
Table 3: Atorvastatin Salt Comparisons
Salt Form | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |
---|---|---|
Methanamine | 0.45 | >24 months |
Calcium (Atorvastatin) | 0.12 | 18 months |
Tert-Butyl Ester | 0.08 | 12 months |
The methanamine salt’s superior solubility enhances bioavailability in oral formulations, while its stability prolongs shelf life .
Regulatory and Market Landscape
Global Production Trends
A 2025 market report highlights a compound annual growth rate (CAGR) of 6.2% for atorvastatin intermediates, driven by rising cardiovascular disease prevalence . China dominates production, with 80% of suppliers based in regions like Hangzhou and Wuhan .
Regulatory Compliance
The compound meets EP and USP standards for impurities (e.g., ≤0.1% for related substances) . Batch-to-batch consistency is ensured via HPLC and NMR quality control protocols .
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